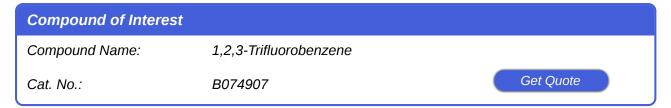


Spectroscopic Profile of 1,2,3-Trifluorobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3-trifluorobenzene**, a crucial building block in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and workflow visualizations to aid in compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **1,2,3**-**trifluorobenzene**. The following tables summarize the chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **1,2,3-Trifluorobenzene**

Chemical Shift (δ)	Multiplicity	Coupling Constants (J) Hz	Assignment
7.10 - 7.30	m	-	H4, H5, H6



Note: The proton spectrum exhibits a complex multiplet due to extensive coupling with fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for **1,2,3-Trifluorobenzene**

Chemical Shift (δ) ppm	Coupling Constants (J) Hz	Assignment
152.0 (ddd)	¹ JCF = 249.0, ² JCF = 13.0, ³ JCF = 4.0	C1, C3
142.5 (ddd)	¹ JCF = 254.0, ² JCF = 14.0, ² JCF = 14.0	C2
125.0 (t)	³ JCF = 4.0	C5
115.0 (d)	² JCF = 18.0	C4, C6

Note:Spectrum recorded in CDCl₃. The assignments are based on typical chemical shifts and C-F coupling patterns.

Table 3: 19F NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
-136.5	t	³ JFF = 20.0	F2
-161.0	d	³ JFF = 20.0	F1, F3

Note: Chemical shifts are referenced to CCI₃F.

Experimental Protocols

NMR Sample Preparation:

A sample of **1,2,3-trifluorobenzene** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.



NMR Data Acquisition:

Spectra are typically acquired on a high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher for protons.

- ¹H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width
 of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise
 ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
- ¹⁹F NMR: A standard one-pulse experiment is used. As ¹⁹F is a high-abundance, high-sensitivity nucleus, spectra can be acquired relatively quickly. A wide spectral width is often necessary due to the large chemical shift dispersion of fluorine.

Experimental Workflow



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups and confirming the aromatic structure.



Data Presentation

Table 4: Key IR Absorption Bands for 1,2,3-Trifluorobenzene

Wavenumber (cm⁻¹)	Intensity	Vibrational Mode Assignment
3080 - 3050	Weak - Medium	Aromatic C-H Stretch
1620 - 1580	Medium - Strong	Aromatic C=C Stretch
1480 - 1450	Strong	Aromatic C=C Stretch
1280 - 1200	Strong	C-F Stretch
1150 - 1000	Strong	C-F Stretch
850 - 750	Strong	C-H Out-of-plane Bending

Experimental Protocols

Sample Preparation (Neat Liquid):

As **1,2,3-trifluorobenzene** is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat liquid. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

FTIR Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- A background spectrum of the clean salt plates is collected first.
- The sample is then placed between the plates, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is typically scanned over the mid-infrared range (4000 400 cm⁻¹).



Experimental Workflow



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FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **1,2,3-trifluorobenzene** and to study its fragmentation pattern upon ionization, which can provide further structural confirmation.

Data Presentation

The mass spectrum of **1,2,3-trifluorobenzene** is characterized by a prominent molecular ion peak and several fragment ions resulting from the loss of fluorine and other neutral fragments.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of 1,2,3-Trifluorobenzene

132 100 [C ₆ H ₃ F ₃] ⁺ (I 113 ~20 [C ₆ H ₃ F ₂] ⁺	Fragment
113 ~20 [C ₆ H ₃ F ₂] ⁺	Molecular Ion)
81 ~30 [C₅H₂F] ⁺	
63 ~25 [C₅H₃] ⁺	

Source:NIST WebBook[1][2]



Experimental Protocols

Sample Introduction and Ionization:

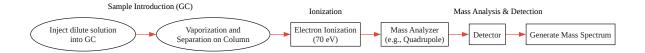
For a volatile compound like **1,2,3-trifluorobenzene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

- A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- The sample is vaporized and separated from the solvent on a capillary column.
- The separated compound elutes from the column and enters the mass spectrometer's ion source.
- Electron Ionization (EI) is typically used, where the sample molecules are bombarded with a beam of high-energy electrons (commonly 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Experimental Workflow



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GC-MS Experimental Workflow



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References

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